molecular formula C13H13F3N2O6 B10898612 Ethyl 2-hydroxy-4-[(3-nitrophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate

Ethyl 2-hydroxy-4-[(3-nitrophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate

Cat. No.: B10898612
M. Wt: 350.25 g/mol
InChI Key: AQBOFPXRVZEPLB-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-4-[(3-nitrophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a nitrophenyl group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-hydroxy-4-[(3-nitrophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate typically involves multiple steps. One common method includes the reaction of ethyl acetoacetate with 3-nitroaniline in the presence of a base, followed by the introduction of a trifluoromethyl group through a suitable reagent such as trifluoromethyl iodide. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-4-[(3-nitrophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with a catalyst, sodium borohydride

    Substitution: Nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amino derivative

    Substitution: Formation of substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 2-hydroxy-4-[(3-nitrophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxy-4-[(3-nitrophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-hydroxy-4-[(4-nitrophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate
  • Ethyl 2-hydroxy-4-[(3-aminophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate
  • Ethyl 2-hydroxy-4-[(3-nitrophenyl)amino]-4-oxo-2-(methyl)butanoate

Uniqueness

Ethyl 2-hydroxy-4-[(3-nitrophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13F3N2O6

Molecular Weight

350.25 g/mol

IUPAC Name

ethyl 2-hydroxy-4-(3-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate

InChI

InChI=1S/C13H13F3N2O6/c1-2-24-11(20)12(21,13(14,15)16)7-10(19)17-8-4-3-5-9(6-8)18(22)23/h3-6,21H,2,7H2,1H3,(H,17,19)

InChI Key

AQBOFPXRVZEPLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])(C(F)(F)F)O

Origin of Product

United States

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